molecular formula C28H16N8Na2O14S2 B12721627 Disodium 6-((2,6-dihydroxy-3-((2-hydroxy-3-nitro-5-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2-sulphonate CAS No. 93940-00-2

Disodium 6-((2,6-dihydroxy-3-((2-hydroxy-3-nitro-5-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12721627
CAS No.: 93940-00-2
M. Wt: 798.6 g/mol
InChI Key: HKNXIPSDRJZBDM-UHFFFAOYSA-L
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Description

EINECS 300-392-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 300-392-6 typically involves a series of chemical reactions that may include condensation, oxidation, or reduction processes. The specific synthetic route depends on the desired purity and application of the compound. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and minimize by-products.

Industrial Production Methods

In industrial settings, EINECS 300-392-6 is produced on a large scale using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The raw materials used in the production are sourced from reliable suppliers to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

EINECS 300-392-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of EINECS 300-392-6 include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Chlorine, bromine, alkyl halides

Major Products Formed

The major products formed from the reactions of EINECS 300-392-6 depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups or oxidation states.

Scientific Research Applications

EINECS 300-392-6 is utilized in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In biochemical assays and as a probe for studying cellular processes.

    Medicine: Potential therapeutic applications and drug development.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of EINECS 300-392-6 involves its interaction with specific molecular targets within a system. These targets can include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to EINECS 300-392-6 include other substances listed in the European Inventory of Existing Commercial Chemical Substances with comparable chemical structures and properties.

Uniqueness

EINECS 300-392-6 is unique due to its specific chemical structure, which imparts distinct reactivity and applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

93940-00-2

Molecular Formula

C28H16N8Na2O14S2

Molecular Weight

798.6 g/mol

IUPAC Name

disodium;6-[[2,6-dihydroxy-3-[(2-hydroxy-3-nitro-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C28H18N8O14S2.2Na/c37-22-8-7-19(31-32-20-11-17(51(45,46)47)12-21(27(20)39)36(43)44)28(40)24(22)33-30-15-2-1-13-9-23(52(48,49)50)25(26(38)18(13)10-15)34-29-14-3-5-16(6-4-14)35(41)42;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

HKNXIPSDRJZBDM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)N=NC4=C(C=CC(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])O)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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